molecular formula C20H22N4O2S3 B12141749 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12141749
M. Wt: 446.6 g/mol
InChI Key: HLBBDUWOCRNFKO-PTNGSMBKSA-N
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Description

The compound 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule It features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazolidinone moiety: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions.

    Attachment of the thiomorpholine group: This can be done via nucleophilic substitution reactions using thiomorpholine and a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiomorpholine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly for diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone and thiomorpholine groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, known for their antimicrobial and anti-inflammatory activities.

    Pyrido[1,2-a]pyrimidin-4-ones: Known for their diverse biological activities, including anticancer and antiviral properties.

    Thiomorpholines: Compounds containing the thiomorpholine ring, often used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness

9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to the combination of these functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.

Properties

Molecular Formula

C20H22N4O2S3

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S3/c1-12(2)24-19(26)15(29-20(24)27)11-14-17(22-7-9-28-10-8-22)21-16-13(3)5-4-6-23(16)18(14)25/h4-6,11-12H,7-10H2,1-3H3/b15-11-

InChI Key

HLBBDUWOCRNFKO-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCSCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCSCC4

Origin of Product

United States

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